Piloplex

Descripción

Propiedades

Número CAS |

62783-28-2 |

|---|---|

Fórmula molecular |

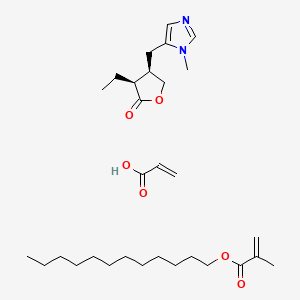

C30H50N2O6 |

Peso molecular |

534.7 g/mol |

Nombre IUPAC |

dodecyl 2-methylprop-2-enoate;(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid |

InChI |

InChI=1S/C16H30O2.C11H16N2O2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-2-3(4)5/h2,4-14H2,1,3H3;5,7-8,10H,3-4,6H2,1-2H3;2H,1H2,(H,4,5)/t;8-,10-;/m.0./s1 |

Clave InChI |

QLHSTCNVGBLGHQ-ZCVIPUSMSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)C(=C)C.CCC1C(COC1=O)CC2=CN=CN2C.C=CC(=O)O |

SMILES isomérico |

CCCCCCCCCCCCOC(=O)C(=C)C.CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.C=CC(=O)O |

SMILES canónico |

CCCCCCCCCCCCOC(=O)C(=C)C.CCC1C(COC1=O)CC2=CN=CN2C.C=CC(=O)O |

Otros números CAS |

62783-28-2 |

Sinónimos |

Glauplex 2 Piloplex |

Origen del producto |

United States |

Foundational & Exploratory

Piloplex: An In-depth Technical Guide on its Mechanism of Action in Lowering Intraocular Pressure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Piloplex in lowering intraocular pressure (IOP). It is intended for an audience with a strong background in ophthalmic pharmacology and drug development. This document synthesizes available clinical data, elucidates the underlying physiological pathways, and presents detailed experimental methodologies from key studies.

Core Mechanism of Action: A Sustained Cholinergic Agonist Approach

This compound is a long-acting formulation of pilocarpine, a well-established cholinergic agonist, in the form of a polymer salt[1][2]. Its primary therapeutic effect in glaucoma is the reduction of intraocular pressure. The core of its action lies in enhancing the outflow of aqueous humor from the anterior chamber of the eye.

Pilocarpine, the active moiety in this compound, is a direct-acting muscarinic agonist[3]. Its IOP-lowering effect is mediated through the contraction of the ciliary muscle. This contraction exerts tension on the scleral spur, which in turn increases the facility of the trabecular meshwork, the primary drainage pathway for aqueous humor[3]. This leads to a more efficient drainage of fluid from the eye and a subsequent reduction in IOP.

The innovation of this compound lies in its polymer-based, delayed-action formulation, which allows for a sustained release of pilocarpine[1][4]. This prolonged action permits a reduced dosing frequency compared to standard pilocarpine hydrochloride solutions, while maintaining effective IOP control throughout the day[1][2].

Signaling Pathway of Pilocarpine in Ciliary Muscle Contraction

The following diagram illustrates the generally accepted signaling pathway for pilocarpine-induced ciliary muscle contraction, leading to increased trabecular outflow.

Quantitative Data on IOP Reduction

Clinical studies have demonstrated the efficacy of this compound in lowering IOP. The following tables summarize the key quantitative findings from comparative and dose-response studies.

Table 1: Comparative Efficacy of this compound vs. Pilocarpine Hydrochloride

| Treatment Group | Dosing Frequency | Average Morning IOP (mmHg) |

| Pilocarpine Hydrochloride | 4 times daily | 20.5[1][2] |

| This compound | 2 times daily | 18.2 - 19.8[1][2] |

Data from a long-term study in 15 patients with open-angle glaucoma.[1][2]

Table 2: Duration of Action of this compound

| This compound Concentration | Duration of IOP Reduction |

| Dose-dependent | At least 14 hours[5] |

Findings from a randomized, double-masked, crossover study in 12 patients with open-angle glaucoma.[5]

Experimental Protocols

Detailed methodologies from the key clinical trials are outlined below to provide context for the presented data.

4.1. Long-Term Comparative Study of this compound

-

Objective: To evaluate the long-term efficacy and safety of this compound compared to pilocarpine hydrochloride in patients with open-angle glaucoma.[1][2]

-

Study Design: A long-term follow-up study.[1]

-

Participants: 30 eyes of 15 patients with open-angle glaucoma.[1][2]

-

Treatment Regimen:

-

Primary Endpoint: Measurement of average morning intraocular pressure.[1][2]

-

Secondary Endpoints: Assessment of adverse side effects and visual disturbances.[1][2]

4.2. Dose-Response and Duration of Action Study

-

Objective: To determine the duration of IOP reduction after a single administration of different concentrations of this compound.[5]

-

Study Design: A randomized, double-masked, crossover study.[5]

-

Participants: 12 patients with open-angle glaucoma.[5]

-

Treatment: Single-dose administration of three different concentrations of this compound and a vehicle control.[5]

-

Primary Endpoint: Measurement of intraocular pressure over time to assess the duration of action.[5]

Conclusion and Future Directions

This compound represents a significant advancement in the formulation of pilocarpine for the treatment of glaucoma. Its polymer-based, sustained-release mechanism allows for a reduced dosing schedule, which can improve patient adherence and reduce the frequency of side effects such as visual disturbances[2][4]. The core mechanism of action remains the well-understood cholinergic stimulation of the ciliary muscle, leading to enhanced trabecular outflow and a reduction in IOP.

Future research should focus on elucidating the specific molecular interactions between the this compound polymer and the ocular surface to better understand its sustained-release properties. Furthermore, larger-scale, multi-center clinical trials would be beneficial to confirm the long-term efficacy and safety profile of this compound in a broader patient population. Head-to-head comparisons with other classes of IOP-lowering agents, such as prostaglandin analogs and beta-blockers, would also provide valuable information for optimizing glaucoma treatment paradigms.

References

- 1. This compound, a new long-acting pilocarpine polymer salt. A: Long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new long-acting pilocarpine polymer salt. A: Long-term study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diurnal and Nocturnal Effects of Pilocarpine on Intraocular Pressure in Patients Receiving Prostaglandin Analog Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new long-acting pilocarpine polymer salt. B: Comparative study of the visual effects of pilocarpine and this compound eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A dose-response study of this compound for duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Piloplex Eye Drops: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Piloplex eye drops, a long-acting formulation of pilocarpine. This document synthesizes available data to offer a detailed understanding of its mechanism, clinical performance, and the experimental methodologies used in its evaluation. While specific quantitative pharmacokinetic parameters for this compound are not extensively published, this guide contextualizes its properties through comparison with conventional pilocarpine formulations and other advanced delivery systems.

Introduction to this compound and Pilocarpine

Pilocarpine is a parasympathomimetic alkaloid and a non-selective muscarinic receptor agonist that has been a mainstay in the treatment of glaucoma for over a century.[1][2] Its primary therapeutic effect is the reduction of intraocular pressure (IOP). This compound is identified as a long-acting formulation, specifically a pilocarpine polymer salt, designed to prolong the drug's effect and reduce the frequency of administration compared to conventional pilocarpine hydrochloride eye drops.[2][3][4] Clinical studies have demonstrated that this compound allows for a twice-daily dosing schedule, in contrast to the four-times-daily regimen typically required for immediate-release formulations, while achieving comparable or superior IOP control.[3][4]

Mechanism of Action and Signaling Pathway

Pilocarpine exerts its effects by stimulating muscarinic receptors, primarily the M3 subtype, located on the iris sphincter and ciliary muscles.[1][5] Activation of these Gq-protein coupled receptors initiates a downstream signaling cascade that leads to:

-

Contraction of the Ciliary Muscle: This increases tension on the trabecular meshwork, facilitating the outflow of aqueous humor and thereby reducing IOP.[6][7]

-

Miosis: Contraction of the iris sphincter muscle causes the pupil to constrict.[7]

The signaling pathway is initiated by the binding of pilocarpine to the M3 muscarinic receptor, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates downstream effectors causing muscle contraction.

Pharmacokinetics of Pilocarpine Eye Drops

The ocular bioavailability of topically administered drugs is notoriously low, often less than 5%, due to protective mechanisms of the eye such as tear turnover, nasolacrimal drainage, and the corneal barrier. Formulations like this compound aim to improve this by increasing the residence time of the drug on the ocular surface.

Systemic Absorption

While intended for local action, some systemic absorption of pilocarpine from eye drops is unavoidable. The drug that is not absorbed by the ocular tissues can enter systemic circulation via the conjunctival vessels and the nasolacrimal duct.

Pharmacokinetic Parameters of Various Formulations

| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·hr/mL) | Half-life (hours) | Study Population |

| Isopto® Carpine 4% | 2 drops QID | 3.7 (± 3.2) | 0.5 - 1 | 7.7 (± 8.4) | ~2.5 | Healthy Subjects |

| VUITY™ 1.25% | 1 drop OD | 1.95 | 0.334 | 4.14 | 1.74 | Healthy Subjects |

Data compiled from publicly available clinical trial data and prescribing information.[8][9]

Bioavailability and Advanced Formulations

The primary goal of advanced formulations like this compound is to enhance ocular bioavailability and prolong the therapeutic effect. This is typically achieved by incorporating polymers that increase the viscosity of the formulation, thereby extending the contact time of the drug with the cornea.

Studies on other advanced delivery systems, such as nanoparticle suspensions, have shown an increase in the area under the curve (AUC) in the aqueous humor by 23% and a prolonged half-life compared to conventional solutions.[10] These findings underscore the potential of polymer-based systems to improve the therapeutic index of pilocarpine. A study on a novel ophthalmic delivery system (NODS) for pilocarpine indicated an approximately eight-fold greater bioavailability compared to a conventional eyedrop formulation.

Experimental Protocols

The evaluation of the pharmacokinetics and bioavailability of ophthalmic formulations like this compound involves a series of preclinical and clinical studies.

Preclinical Evaluation (Animal Models)

-

Animal Model: New Zealand White rabbits are commonly used due to their large eyes, which facilitate sample collection.[10]

-

Induction of Ocular Hypertension: In some studies, a sustained elevation of IOP is induced, for example, by the administration of corticosteroids like betamethasone.[1]

-

Drug Administration: A precise volume of the eye drop formulation is instilled into the conjunctival sac of the rabbit's eye.

-

Sample Collection:

-

Aqueous Humor: Samples are collected from the anterior chamber at predetermined time points using a fine-gauge needle.

-

Plasma: Blood samples are collected to assess systemic absorption.

-

-

Analytical Method: Pilocarpine concentrations in the collected samples are typically quantified using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[8][10]

Clinical Trial Methodology

-

Study Design: A common design is a multicenter, randomized, double-masked, placebo- or active-controlled, parallel-group study.[11][12][13]

-

Participant Population: Healthy volunteers or patients with glaucoma or presbyopia are recruited based on specific inclusion and exclusion criteria.

-

Treatment Protocol: Participants are randomized to receive the investigational drug (e.g., this compound) or a control. The dosing schedule is strictly followed.

-

Pharmacokinetic Sampling: Blood samples are collected at various time points post-instillation to determine plasma concentration profiles.[8]

-

Pharmacodynamic Assessments:

-

Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Conclusion

This compound represents a significant advancement in the topical delivery of pilocarpine for the management of glaucoma. Its formulation as a long-acting polymer salt enhances its therapeutic utility by prolonging its duration of action, which improves patient compliance through a simplified dosing regimen. While specific pharmacokinetic data for this compound remains limited in publicly accessible literature, the principles of its design are well-supported by research into other advanced ophthalmic delivery systems. The methodologies outlined in this guide provide a framework for the continued investigation and development of such innovative therapies, with the ultimate goal of improving clinical outcomes for patients with ocular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a new long-acting pilocarpine polymer salt. B: Comparative study of the visual effects of pilocarpine and this compound eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new long-acting pilocarpine polymer salt. A: Long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new long-acting pilocarpine polymer salt. B: Comparative study of the visual effects of pilocarpine and this compound eye drops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4.7 Muscarinic Receptor Agonists – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 7. Pilocarpine use in glaucoma | PPTX [slideshare.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Pharmacokinetic and pharmacodynamic aspects of an ophthalmic pilocarpine nanoparticle-delivery-system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of pilocarpine hydrochloride ophthalmic solution USP 1.25% w/v versus placebo ophthalmic solution for the treatment of presbyopia - A multicentric clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and Efficacy of Pilocarpine Ophthalmic Topical Cream for the Treatment of Dry Eye Disease [ctv.veeva.com]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

A Technical Guide to the Synthesis and Characterization of Polyelectrolyte Complexes for Advanced Drug Delivery

Disclaimer: The term "Piloplex polymer salt" does not correspond to a recognized entity in the current scientific literature. This guide, therefore, outlines the synthesis and characterization of Polyelectrolyte Complexes (PECs), which are a class of polymer salts analogous to the requested topic. The data and protocols presented are representative examples based on established scientific principles for this class of materials.

This technical whitepaper provides an in-depth overview of the synthesis and characterization of polyelectrolyte complexes (PECs), a class of polymer salts with significant potential in advanced drug delivery systems. We will explore the fundamental principles of their formation, detailed experimental protocols for their synthesis and characterization, and the interpretation of key data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Polyelectrolyte Complexes

The synthesis of PECs is primarily achieved through the controlled mixing of two oppositely charged polyelectrolytes. The resulting electrostatic interactions lead to the formation of a new polymeric salt complex. The properties of the final PEC are highly dependent on various factors, including the molar ratio of the polymers, their molecular weights, charge densities, the ionic strength of the solution, and the pH.

Experimental Protocol: Synthesis of a Representative PEC

This protocol describes the synthesis of a model PEC system.

Materials:

-

Cationic Polymer (e.g., Poly(L-lysine), 20 kDa)

-

Anionic Polymer (e.g., Hyaluronic Acid, 20 kDa)

-

Nuclease-free water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of the cationic polymer in nuclease-free water.

-

Prepare a 1 mg/mL stock solution of the anionic polymer in nuclease-free water.

-

-

pH Adjustment:

-

Adjust the pH of each polymer stock solution to 7.4 using 0.1 M HCl or 0.1 M NaOH.

-

-

Complexation:

-

While vortexing the anionic polymer solution, add the cationic polymer solution dropwise at a specified molar ratio (e.g., 1:1, 2:1, 5:1).

-

Continue vortexing for 30 minutes at room temperature to ensure complete complexation.

-

-

Purification:

-

(Optional) If unreacted polymers need to be removed, dialysis against nuclease-free water for 24 hours is recommended.

-

-

Storage:

-

Store the resulting PEC solution at 4°C for short-term use or lyophilize for long-term storage.

-

Characterization of Polyelectrolyte Complexes

A thorough characterization of the synthesized PECs is crucial to ensure their suitability for drug delivery applications. This involves determining their physicochemical properties, stability, and drug-loading capacity.

Physicochemical Characterization

Table 1: Physicochemical Properties of Synthesized PECs

| Parameter | Method | PEC (1:1 Ratio) | PEC (2:1 Ratio) | PEC (5:1 Ratio) |

| Hydrodynamic Diameter (nm) | Dynamic Light Scattering (DLS) | 150 ± 5 | 180 ± 8 | 250 ± 12 |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.15 ± 0.02 | 0.20 ± 0.03 | 0.28 ± 0.04 |

| Zeta Potential (mV) | Laser Doppler Velocimetry | +15 ± 2 | +25 ± 3 | +35 ± 4 |

| Morphology | TEM / SEM | Spherical | Spherical | Aggregated |

Drug Loading and Encapsulation Efficiency

Table 2: Drug Loading and Encapsulation Efficiency

| PEC Ratio | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| 1:1 | Doxorubicin | 8.5 ± 0.7 | 85 ± 5 |

| 2:1 | Doxorubicin | 12.2 ± 1.1 | 92 ± 4 |

| 5:1 | Doxorubicin | 10.1 ± 0.9 | 78 ± 6 |

Experimental Protocols for Characterization

2.3.1. Dynamic Light Scattering (DLS) and Zeta Potential

-

Purpose: To determine the size distribution and surface charge of the PECs.

-

Procedure:

-

Dilute the PEC solution with PBS to a suitable concentration.

-

Inject the sample into the DLS instrument.

-

Equilibrate the sample at 25°C for 2 minutes.

-

Perform measurements for hydrodynamic diameter, PDI, and zeta potential.

-

2.3.2. Transmission Electron Microscopy (TEM)

-

Purpose: To visualize the morphology of the PECs.

-

Procedure:

-

Place a drop of the diluted PEC solution onto a carbon-coated copper grid.

-

Allow the sample to air-dry.

-

(Optional) Negatively stain the sample with a suitable agent (e.g., uranyl acetate).

-

Image the grid using a transmission electron microscope.

-

2.3.3. Drug Loading Content and Encapsulation Efficiency

-

Purpose: To quantify the amount of drug loaded into the PECs.

-

Procedure:

-

Prepare drug-loaded PECs by adding the drug during the complexation step.

-

Centrifuge the drug-loaded PEC solution to separate the PECs from the unloaded drug.

-

Measure the concentration of the free drug in the supernatant using UV-Vis spectroscopy or HPLC.

-

Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

-

DLC (%) = (Weight of drug in PECs / Weight of PECs) x 100

-

EE (%) = (Total drug - Free drug) / Total drug x 100

-

-

Visualizing Workflows and Pathways

Synthesis and Characterization Workflow

Caption: Workflow for PEC Synthesis and Characterization.

Conceptual Signaling Pathway: Endosomal Escape

Caption: Endosomal Escape Pathway for PECs.

Long-Term Effects of Piloplex (Pilocarpine as a representative agent) on Ocular Tissues: A Technical Guide

Disclaimer: The substance "Piloplex" is not a recognized pharmaceutical agent in scientific literature. This guide utilizes Pilocarpine , a well-researched miotic and muscarinic cholinergic agonist, as a representative compound to discuss the potential long-term effects of such an agent on ocular tissues. The data and experimental protocols presented are based on existing research on Pilocarpine.

Introduction

Pilocarpine is a naturally occurring alkaloid that functions as a parasympathomimetic agent, specifically a muscarinic cholinergic agonist.[1] It has been a cornerstone in ophthalmology for over a century, primarily for its efficacy in reducing intraocular pressure (IOP) in glaucoma.[1] More recently, its miotic properties have been harnessed for the treatment of presbyopia.[2] Pilocarpine exerts its effects by stimulating muscarinic receptors, particularly the M3 subtype, which are abundant in the iris sphincter and ciliary muscles.[3] This stimulation leads to pupillary constriction (miosis) and contraction of the ciliary muscle, which in turn increases the outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP.[2][3] While effective, long-term administration of a potent cholinergic agonist like Pilocarpine can induce a range of persistent changes in ocular tissues. This guide provides an in-depth summary of these effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action in Ocular Tissues

Pilocarpine's primary action is the stimulation of muscarinic receptors on ocular smooth muscles. In the ciliary muscle, this interaction triggers a specific intracellular signaling cascade. Pilocarpine activates M1 and M3 muscarinic receptors, which stimulates a calcium-dependent signaling pathway involving Phospholipase C (PLC), Nitric Oxide Synthase (NOS), and Cyclooxygenase (COX).[4][5] This cascade results in the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2), mediators that influence ciliary muscle function and physiology.[4][5]

Long-Term Effects on Ocular Tissues

Continuous stimulation of ocular tissues by Pilocarpine can lead to significant structural and functional alterations.

The cornea can act as a reservoir for topically applied Pilocarpine, accumulating the drug and releasing it over time.[6] Long-term effects on the cornea appear to be formulation-dependent. Studies on 4% pilocarpine gel therapy found no significant adverse effects on corneal clarity or endothelial cell density over periods ranging from 18 to 78 months.[7] However, another study reported a subtle, diffuse superficial corneal haze in 28% of patients undergoing long-term therapy with pilocarpine gel, which persisted in most patients even after discontinuation.[8] In vitro studies using rabbit corneas have demonstrated that pilocarpine can be toxic to endothelial cells in a dose-dependent manner, causing cell shrinkage, margination of nuclear heterochromatin, and cytoplasmic vacuolation.[9]

Chronic contraction of the ciliary muscle, known as an accommodative spasm, is a hallmark of long-term pilocarpine use.[10] This sustained contraction can lead to a myopic shift in refraction.[10][11] In a 6-week study on rabbits, topical pilocarpine induced significant changes in ocular biometrics, including an increase in axial length, lens thickness, and vitreous chamber depth, resulting in myopia.[11][12] These changes were accompanied by an upregulation of muscarinic receptor expression in the ciliary body and a downregulation in the sclera.[12]

Prolonged miosis can lead to the formation of posterior synechiae, which are adhesions between the posterior surface of the iris and the anterior capsule of the lens.[13] This risk is particularly elevated in patients who have undergone glaucoma surgery.[13][14] The small, immobile pupil induced by pilocarpine can facilitate the formation of pupillary membranes (occlusio pupillae).[13][15]

Chronic pilocarpine use has been associated with changes to the crystalline lens.[16] The induced contraction of the ciliary muscle causes the lens to thicken and move forward, which narrows the anterior chamber angle.[2]

A significant and serious long-term risk associated with pilocarpine use is retinal detachment.[16][17] The mechanism is thought to be related to the anterior displacement of the vitreous and lens, leading to vitreoretinal traction. Patients, particularly those with myopia, should be counseled on the symptoms of retinal tears and detachment, such as flashes, floaters, or a curtain-like shadow in the visual field.[18] Vitreous hemorrhaging has also been reported.[16]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the long-term effects of Pilocarpine.

Table 1: Effects of Long-Term Pilocarpine on Ocular Biometrics in Rabbits (Data from a 6-week study of 0.5% topical pilocarpine)[12]

| Parameter | Pilocarpine-Treated Eye | Control Eye | P-Value |

| Myopic Shift (Diopters) | -1.63 ± 0.54 D | N/A | < 0.001 |

| Axial Length (AL) Increase | 0.11 ± 0.04 mm | N/A | < 0.001 |

| Anterior Chamber Depth (ACD) | Reduced | Unchanged | < 0.001 |

| Lens Thickness (LT) | Increased | Unchanged | < 0.001 |

| Vitreous Chamber Depth (VCD) | Increased | Unchanged | < 0.001 |

Table 2: Incidence of Adverse Events in Short-Term Human Clinical Trials (Data from a meta-analysis of trials for presbyopia treatment)[19]

| Adverse Event | Pilocarpine Group | Control (Vehicle) Group |

| Headache | Increased Rate | Lower Rate |

| Blurred Vision | Increased Rate | Lower Rate |

| Eye Pain | Increased Rate | Lower Rate |

| Gained ≥3 lines (Near Vision) | 33% | 12% |

| Gained ≥2 lines (Near Vision) | 63% | 36% |

Experimental Protocols

The investigation of long-term ocular effects utilizes a variety of models and techniques.

-

Objective: To determine the effect of topical pilocarpine on ocular growth, refractive development, and muscarinic receptor expression.

-

Model: Twenty three-week-old New Zealand white rabbits.

-

Methodology:

-

Dosing: The right eye of each rabbit is treated with 0.5% pilocarpine for 6 weeks. The left eye serves as the contralateral control.

-

Biometric Assessment: Refractive error, corneal curvature, and ocular biometrics (AL, ACD, LT, VCD) are measured at baseline and throughout the study using streak retinoscopy, keratometry, and A-scan ultrasonography, respectively.

-

Receptor Expression: mRNA and protein expression levels of the five muscarinic receptor subtypes (CHRM1-5) are quantified in the ciliary body and scleral homogenates using quantitative PCR and Western blotting.

-

-

Endpoints: Changes in refractive error and biometric parameters; relative expression levels of muscarinic receptors.

-

Objective: To assess the dose-dependent toxicity of pilocarpine on the corneal endothelium.

-

Model: Healthy rabbit corneas.

-

Methodology:

-

Perfusion: The corneal endothelium is studied via in vitro perfusion with varying concentrations of pilocarpine.

-

Imaging: Changes in cell morphology, such as cell shrinkage, are documented using photography through the perfusion apparatus.

-

Ultrastructural Analysis: Following perfusion, corneal tissues are fixed and processed for transmission electron microscopy to examine ultrastructural changes, such as nuclear heterochromatin margination and cytoplasmic vacuolation.

-

-

Endpoints: Qualitative and quantitative assessment of cell damage based on photographic and electron microscopy findings.

Conclusion

While a hypothetical agent, the long-term administration of a "this compound"-like cholinergic agonist, represented here by Pilocarpine, can induce profound and lasting changes in nearly all major ocular tissues. The most clinically significant effects include structural alterations leading to a myopic shift, an increased risk of posterior synechiae, and the potential for retinal detachment. These findings underscore the necessity for comprehensive long-term safety evaluations for any new ophthalmic agent with a similar mechanism of action and highlight the importance of regular, thorough ophthalmic monitoring for patients on chronic miotic therapy.

References

- 1. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]

- 2. Pilocarpine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]

- 4. Mechanisms of Pilocarpine-Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Long-term effects of glaucoma therapy with 4% pilocarpine gel on corneal clarity and endothelial cell density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Corneal changes during pilocarpine gel therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pilocarpine toxicity. Effects on the rabbit corneal endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of topical pilocarpine on ocular growth and refractive development in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Posterior synechiae after glaucoma operations: aggravation by shallow anterior chamber and pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bjo.bmj.com [bjo.bmj.com]

- 15. bjo.bmj.com [bjo.bmj.com]

- 16. Pilocarpine Ophthalmic Side Effects: Common, Severe, Long Term [drugs.com]

- 17. Pilocarpine (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 18. Research Portal [scholarship.miami.edu]

- 19. ophthalmology360.com [ophthalmology360.com]

An In-depth Technical Guide to the Effects of Pilocarpine Complexes on Aqueous Humor Dynamics

Preface: The term "Piloplex" does not correspond to a standardized, recognized pharmaceutical agent in ophthalmic literature. It is presumed to denote a pilocarpine-based complex or a novel delivery system. This guide, therefore, focuses on the well-documented and complex effects of the active agent, pilocarpine , on the dynamics of aqueous humor. The principles, data, and pathways described herein are foundational to understanding any formulation derived from this potent cholinergic agonist.

Core Mechanism of Action

Pilocarpine is a parasympathomimetic agent that functions as a non-selective muscarinic receptor agonist, with a primary affinity for the M3 subtype.[1] Its principal effect on intraocular pressure (IOP) is achieved by increasing the conventional (trabecular) outflow of aqueous humor.[2][3] This is not a direct pharmacological effect on the trabecular meshwork (TM) itself, but rather an indirect mechanical action mediated by the contraction of the ciliary muscle.[4][5]

The key sequence of events is as follows:

-

Receptor Binding: Pilocarpine binds to and activates M3 muscarinic receptors located on the longitudinal smooth muscle cells of the ciliary body.[2][6]

-

Ciliary Muscle Contraction: Activation of M3 receptors stimulates the contraction of the ciliary muscle.[4][6]

-

Mechanical Force Transduction: The ciliary muscle is anatomically connected to the scleral spur and the trabecular meshwork via tendons.[4][7] Contraction of the muscle exerts an inward and posterior pull on these structures.

-

Expansion of Outflow Pathways: This tension widens the spaces within the trabecular meshwork and dilates the lumen of Schlemm's canal (SC), preventing its collapse at elevated pressures.[4][6]

-

Reduced Outflow Resistance: The physical expansion of the TM and SC reduces the hydraulic resistance to aqueous humor drainage, thereby increasing the conventional outflow facility and lowering IOP.[2][6]

Crucially, studies in which the ciliary muscle was surgically detached from the scleral spur demonstrated a near-complete elimination of pilocarpine's effect on outflow facility, confirming that ciliary muscle contraction is the indispensable mediating step.[4][8]

Beyond its primary effect on conventional outflow, pilocarpine also influences other aspects of aqueous humor dynamics. It has been shown to significantly decrease uveoscleral outflow, an effect attributed to the contraction of the ciliary muscle closing off interstitial spaces.[9] Some evidence also points to a dual and complex effect on the rate of aqueous humor formation.[9][10]

Signaling Pathway Visualization

Quantitative Data on Aqueous Humor Dynamics

The effects of pilocarpine have been quantified across various preclinical and clinical models. The following tables summarize key findings.

Table 1: Effect of Pilocarpine on Intraocular Pressure (IOP)

| Study Model | Baseline IOP (mmHg) | Post-Pilocarpine IOP (mmHg) | IOP Reduction | Reference |

| Living Mice | 16.46 ± 2.23 | 11.08 ± 2.28 | 32.7% | [6] |

| Glaucoma Patients | 26 (mean) | 17 (mean) | 34.6% | [11] |

| Uncontrolled POAG Patients (adjunctive therapy) | 25.0 ± 2.1 | 19.0 ± 1.73 (at 6 months) | 24.0% | [3] |

| OHTN/OAG Patients on PGA (Diurnal) | 18.2 ± 0.5 | 17.1 ± 0.4 | 6.0% | [12][13] |

| OHTN/OAG Patients on PGA (Nocturnal) | 21.1 ± 0.7 | 20.0 ± 0.6 | 5.2% | [12][13] |

| Glaucomatous Beagles (2% Pilocarpine) | ~33.9 | ~19.0 | 44.0% | [14] |

| Normotensive Beagles (2% Pilocarpine) | ~21.4 | ~14.1 | 34.0% | [14] |

Table 2: Effect of Pilocarpine on Aqueous Outflow Facility

| Study Model | Condition | Outflow Facility Change | Reference |

| Living Mice | In vivo measurement | 4-fold increase | [6] |

| Enucleated Mouse Eyes | Perfusion with 100 µM Pilocarpine | ~2-fold increase (6.9 to 13.1 nL/min/mmHg) | [7][15] |

| Cynomolgus Monkeys | 10⁻⁴ M Pilocarpine in anterior chamber | Increase of 0.109 ± 0.042 µl/min/mmHg | [9] |

Table 3: Effect of Pilocarpine on Other Aqueous Humor Dynamics Parameters

| Parameter | Study Model | Control Value | Pilocarpine-Treated Value | Reference |

| SC Lumen Area | Living Mice (at 10 mmHg IOP) | Baseline | 131.6% ± 21.0% increase vs. control | [6] |

| Conventional Outflow | Cynomolgus Monkeys | 0.56 ± 0.12 µl/min | 0.98 ± 0.19 µl/min | [9] |

| Uveoscleral Outflow | Cynomolgus Monkeys | 1.04 ± 0.14 µl/min | 0.07 ± 0.01 µl/min | [9] |

| Aqueous Formation | Cynomolgus Monkeys | 1.60 ± 0.14 µl/min | 1.05 ± 0.17 µl/min | [9] |

Experimental Protocols

Investigating the effects of pilocarpine on aqueous humor dynamics requires precise and validated experimental models. Below are detailed methodologies for common ex vivo and in vivo approaches.

Protocol 1: Ex Vivo Perfusion of Enucleated Mouse Eyes to Measure Outflow Facility

This protocol is designed to measure the pressure-flow relationship and determine the total aqueous outflow facility in a controlled ex vivo setting.[15][16][17]

A. Materials and Preparation:

-

Perfusion System: A constant-pressure perfusion system incorporating a pressure reservoir, a thermal or differential flow sensor, and a pressure transducer.[16][17]

-

Perfusate: Dulbecco's Phosphate-Buffered Saline (DPBS) containing divalent cations (Ca²⁺/Mg²⁺), supplemented with 5.5 mM D-glucose, and filtered through a 0.2 µm filter.[16][17] The experimental perfusate is prepared by dissolving pilocarpine to the desired final concentration (e.g., 100 µM).[15]

-

Specimen: Freshly enucleated mouse eyes (e.g., C57BL/6J strain), stored in DPBS on ice until use.

-

Cannulation: A 33-gauge needle connected to the perfusion system via PE-10 tubing.

-

Environment: A temperature-controlled bath to maintain the eye at 35°C.[16][17]

B. Experimental Procedure:

-

System Calibration: Calibrate the pressure sensor and measure the resistance of the flow sensor to ensure it is free of blockages.[16][17]

-

Cannulation: Under a dissecting microscope, carefully cannulate the anterior chamber of the mouse eye with the 33-gauge needle, ensuring the tip does not damage the iris or lens. Secure the needle with a small amount of cyanoacrylate glue at the corneal surface.

-

Acclimatization: Immerse the cannulated eye in the 35°C PBS bath. Perfuse the eye with control perfusate at a constant pressure of 9 mmHg for 30-45 minutes to allow the flow rate to stabilize.[16][17]

-

Baseline Measurement: Conduct a multi-step perfusion protocol with the control perfusate. Apply a series of pressures (e.g., 4.5, 6, 7.5, 9, 10.5, 12, 15, 18, and 21 mmHg), holding each pressure step until a stable flow rate is achieved.[16][17] Record the corresponding flow rate for each pressure.

-

Drug Perfusion: Exchange the control perfusate with the pilocarpine-containing perfusate. Allow the eye to equilibrate with the new perfusate at 9 mmHg for approximately 20-30 minutes.

-

Treatment Measurement: Repeat the identical multi-step pressure protocol as in step 4, recording the stable flow rates at each pressure level with the pilocarpine perfusate.

-

Data Analysis: For both control and treatment conditions, plot the flow rate (Q, in µL/min) against the pressure (P, in mmHg). The outflow facility (C) is calculated as the slope of the linear portion of this relationship (C = ΔQ/ΔP).[15]

References

- 1. reviewofoptometry.com [reviewofoptometry.com]

- 2. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]

- 3. jmatonline.com [jmatonline.com]

- 4. Deconstructing aqueous humor outflow – the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Schlemm’s Canal Suture Implantation Surgery and Pilocarpine Eye Drops on Trabecular Meshwork Pulsatile Motion [mdpi.com]

- 6. Pilocarpine-Induced Dilation of Schlemm's Canal and Prevention of Lumen Collapse at Elevated Intraocular Pressures in Living Mice Visualized by OCT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: The structure of the trabecular meshwork, its connections to the ciliary muscle, and the effect of pilocarpine on outflow facility in mice. [scholars.duke.edu]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. The Diurnal and Nocturnal Effects of Pilocarpine on Intraocular Pressure in Patients Receiving Prostaglandin Analog Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Diurnal and Nocturnal Effects of Pilocarpine on Intraocular Pressure in Patients Receiving Prostaglandin Analog Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of topical pilocarpine on intraocular pressure and pupil size in the normotensive and glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Structure of the Trabecular Meshwork, Its Connections to the Ciliary Muscle, and the Effect of Pilocarpine on Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of Outflow Facility Using iPerfusion | PLOS One [journals.plos.org]

- 17. Measurement of Outflow Facility Using iPerfusion - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Piloplex: A Technical Overview for Ocular Drug Delivery Researchers

An In-depth Technical Guide on the Formulation and Clinical Evaluation of a Novel Long-Acting Pilocarpine Polymer Salt for Glaucoma Management

Executive Summary

Glaucoma, a leading cause of irreversible blindness, necessitates rigorous management of intraocular pressure (IOP). The development of topical ophthalmic solutions has been a cornerstone of therapy, yet challenges related to patient adherence and frequent dosing have persisted. Piloplex, a novel, long-acting pilocarpine polymer salt, was developed to address these limitations. This technical guide provides a comprehensive overview of the discovery, formulation, and clinical development of this compound, with a focus on its prolonged therapeutic effect and improved dosing regimen compared to conventional pilocarpine hydrochloride solutions. This document is intended for researchers, scientists, and drug development professionals in the field of ophthalmology and drug delivery.

Introduction: The Unmet Need in Glaucoma Therapy

The therapeutic efficacy of pilocarpine, a cholinergic agonist that increases aqueous humor outflow to reduce IOP, is well-established. However, its short duration of action necessitates frequent administration, often up to four times daily. This demanding regimen can lead to poor patient compliance and fluctuations in IOP control, undermining the long-term goal of preserving vision. The development of a longer-acting formulation of pilocarpine was therefore a significant therapeutic goal.

This compound was engineered as a sustained-release formulation to provide prolonged IOP reduction with a reduced dosing frequency. This was achieved by creating a polymer salt of pilocarpine within an emulsion vehicle, designed to act as a drug reservoir upon instillation in the eye.

Formulation and Mechanism of Action

This compound is described as a pilocarpine polymer salt formulated as an emulsion. While the specific proprietary details of the polymer used are not extensively disclosed in the available literature, the formulation was designed to leverage the principles of sustained drug delivery.

The proposed mechanism of action for this compound's prolonged effect is based on its formulation as a polymer salt, which facilitates a slower, more controlled release of the active pilocarpine moiety into the tear film and subsequently to the ocular tissues. This contrasts with the rapid absorption and clearance of standard pilocarpine hydrochloride solutions.

An in vitro study comparing the release of pilocarpine from this compound and a standard pilocarpine hydrochloride solution from a dialysis bag demonstrated a significantly extended release profile for this compound. The time for 80% of the active ingredient to be released from this compound was 6 hours, compared to just 1 hour for the pilocarpine hydrochloride solution. This sustained release is the foundational principle behind its extended therapeutic effect.

Signaling Pathway of Pilocarpine

Pilocarpine acts as a non-selective muscarinic acetylcholine receptor agonist. In the eye, it primarily stimulates the M3 muscarinic receptors on the ciliary muscle and the iris sphincter muscle.

Clinical Development and Efficacy

The clinical development of this compound focused on demonstrating its non-inferiority in IOP reduction compared to pilocarpine hydrochloride, with a superior dosing schedule and side effect profile.

Long-Term Efficacy Study

A one-year study involving 15 patients with open-angle glaucoma (30 eyes) evaluated the long-term efficacy and safety of this compound administered twice daily compared to pilocarpine hydrochloride administered four times daily[1][2]. The total daily amount of pilocarpine was equivalent in both treatment arms.

Experimental Protocol: Long-Term Efficacy Study

-

Study Design: A long-term, comparative clinical trial.

-

Participants: 15 patients with a diagnosis of open-angle glaucoma.

-

Treatment Arms:

-

This compound eye drops administered twice daily.

-

Pilocarpine hydrochloride eye drops administered four times daily.

-

-

Primary Endpoint: Morning intraocular pressure (IOP) measurements.

-

Secondary Endpoints: Adverse events, visual disturbances.

-

Duration: Up to 1 year.

Quantitative Data Summary: Long-Term Efficacy

| Parameter | Pilocarpine Hydrochloride (4x daily) | This compound (2x daily) |

| Average Morning IOP | 20.5 mmHg[1][2] | 18.2 - 19.8 mmHg[1][2] |

| Visual Disturbances | 3 times per day[1] | Once per day[1] |

| Adverse Events | Not specified in detail | 1 patient with local sensitivity[1] |

Dose-Response and Duration of Action Study

A randomized, double-masked, crossover study was conducted in 12 patients with open-angle glaucoma to evaluate the duration of action of different concentrations of this compound[3].

Experimental Protocol: Dose-Response Study

-

Study Design: Randomized, double-masked, crossover clinical trial.

-

Participants: 12 patients with open-angle glaucoma.

-

Interventions: Single-dose administration of three different concentrations of this compound and the vehicle.

-

Primary Outcome: Duration of reduction in intraocular pressure.

The study concluded that this compound lowered intraocular pressure in a dose-related fashion, with a duration of action of at least 14 hours[3].

Comparative Study of Visual Effects

To assess the impact on visual function, a double-blind study was conducted with 9 young, healthy volunteers. This study compared the effects of this compound 3.4% and pilocarpine hydrochloride 4% (both containing an equivalent 3.4% of pilocarpine base) on accommodation and vision[4][5].

Experimental Protocol: Visual Effects Study

-

Study Design: Double-blind, comparative study.

-

Participants: 9 young, healthy volunteers.

-

Interventions: Instillation of this compound 3.4%, pilocarpine hydrochloride 4%, and saline eye drops.

-

Outcome Measures: Induced accommodation and changes in distance and near vision, measured monocularly and binocularly.

Quantitative Data Summary: Visual Effects

| Parameter | Pilocarpine Hydrochloride 4% | This compound 3.4% |

| Changes in Vision & Accommodation | Greater changes observed[4][5] | Lesser changes observed[4][5] |

| Time to Maximum Effect | 30 minutes post-instillation[4][5] | 30 minutes post-instillation[4][5] |

| Duration of Visual Effect | Up to 3 hours[4][5] | Up to 3 hours[4][5] |

| Hypotensive Effect Duration | Not the focus of this study | Lasts for 12 hours[4][5] |

The study found that while both formulations induced changes in vision and accommodation, these effects were less pronounced with this compound[4][5]. This, combined with the twice-daily dosing, resulted in fewer daily episodes of visual disturbance for patients.

Safety and Tolerability

Throughout the clinical evaluations, this compound was generally well-tolerated. In the one-year study, only one patient reported a local sensitivity reaction[1][2]. The reduction in the frequency and magnitude of visual disturbances was a significant safety and quality-of-life advantage over traditional pilocarpine therapy.

Conclusion and Future Perspectives

The development of this compound represented a significant advancement in glaucoma therapy by addressing the critical issues of patient adherence and the side effects associated with frequent dosing of pilocarpine. The formulation of a pilocarpine polymer salt in an emulsion vehicle successfully prolonged the drug's hypotensive effect, allowing for a twice-daily dosing regimen. Clinical studies confirmed that this compound provided effective IOP control with a reduction in visual disturbances compared to conventional pilocarpine hydrochloride.

For contemporary researchers in ocular drug delivery, the story of this compound underscores the long-standing importance of formulation science in optimizing therapeutic outcomes. While newer classes of glaucoma medications have since been introduced, the principles of sustained release demonstrated by this compound remain highly relevant. Future research in this area may explore biodegradable polymers, nanoparticle-based delivery systems, and other advanced formulations to further enhance the efficacy, safety, and convenience of glaucoma therapies. The core challenge remains the same: to deliver the right amount of drug to the right place for the right amount of time, with minimal disruption to the patient's life.

References

- 1. This compound, a new long-acting pilocarpine polymer salt. A: Long-term study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]

- 3. (PDF) this compound, a New Long-Acting Pilocarpine Polymer Salt. [research.amanote.com]

- 4. This compound, a new long-acting pilocarpine polymer salt. A: Long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new long-acting pilocarpine polymer salt. B: Comparative study of the visual effects of pilocarpine and this compound eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Ocular Targets of Piloplex: A Technical Guide to the Molecular Action of Pilocarpine

For Immediate Release

This technical guide provides an in-depth analysis of the molecular binding targets of Piloplex in the eye. As this compound is a sustained-release formulation of pilocarpine, this document focuses on the well-established molecular interactions of its active pharmaceutical ingredient, pilocarpine, with ocular tissues. The content herein is intended for researchers, scientists, and drug development professionals engaged in ophthalmology and pharmacology.

Executive Summary

This compound is a polymeric salt formulation designed to provide prolonged delivery of pilocarpine, a cholinergic agonist used primarily for the treatment of glaucoma and, more recently, presbyopia.[1][2][3] The therapeutic effects of this compound are directly attributable to the action of pilocarpine on specific molecular targets within the eye. Pilocarpine is a non-selective muscarinic acetylcholine receptor agonist, with its primary ocular effects mediated through the M3 subtype of these receptors.[1][4] This interaction initiates a signaling cascade that results in ciliary muscle contraction and pupillary constriction (miosis). The contraction of the ciliary muscle increases tension on the scleral spur, which opens the trabecular meshwork and facilitates the outflow of aqueous humor, thereby lowering intraocular pressure (IOP).[2][5] This guide details the primary receptor targets, summarizes the binding affinities from various studies, outlines the experimental protocols used for target validation, and visualizes the associated signaling pathways.

Molecular Binding Targets of Pilocarpine

The principal molecular targets for pilocarpine in the human eye are the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). Of the five subtypes (M1-M5), the M3 receptor is the most functionally relevant subtype in the target ocular tissues.[1][3][4]

-

Iris Sphincter Muscle: Activation of M3 receptors on the smooth muscle cells of the iris sphincter causes the muscle to contract, leading to a reduction in pupil size (miosis).[2]

-

Ciliary Muscle: The longitudinal fibers of the ciliary muscle contain abundant M3 receptors. Pilocarpine-induced agonism at these receptors causes the muscle to contract.[1][6] This action pulls on the scleral spur, alters the geometry of the trabecular meshwork, and increases the outflow of aqueous humor, which is the primary mechanism for its IOP-lowering effect in glaucoma.[2] While M1 receptors are also present in the ciliary muscle and contribute to the signaling cascade, M3 is considered the predominant subtype for this mechanical action.[6][7]

Quantitative Binding and Functional Data

The affinity of pilocarpine for muscarinic receptors has been determined through various in vitro assays. As a partial agonist, its efficacy and potency can vary depending on the tissue and the specific signaling pathway being measured.[8][9] The following table summarizes key quantitative data from the literature.

| Parameter | Receptor Subtype(s) | Value | Assay/Tissue Context | Reference(s) |

| EC50 | M1/M3 (PI Turnover) | 18 µM | Phosphoinositide turnover in rat hippocampus | [8] |

| EC50 | M2 (GTPase activity) | 4.5 µM | Low-Km GTPase activity in rat cortex | [8] |

| KD (High Affinity) | mAChR (M3 implied) | 34.6 ± 2.4 nM | [3H]-NMS competition binding in canine atria | [10] |

| KD (Low Affinity) | mAChR (M3 implied) | 2.2 ± 0.1 µM | [3H]-NMS competition binding in canine atria | [10] |

| IC50 | M2 | 14.9 ± 6.2 µM | [3H]-l-QNB competition binding in rat paraventricular thalamus | [11] |

| IC50 | M1 | 40.6 ± 9.4 µM | [3H]-l-QNB competition binding in rat hippocampus (CA3) | [11] |

| pKi | M1 | 5.1 - 5.18 | [3H]pirenzepine displacement in CHO cells expressing human M1 | [12] |

Note: Binding affinities are context-dependent, influenced by the specific tissue, cell line, radioligand, and experimental conditions. Data from non-ocular tissues are often used to characterize receptor pharmacology due to the high conservation of receptor structure.

Experimental Protocols

The quantitative data presented above are primarily derived from radioligand binding assays and in vitro functional assays.

Radioligand Competition Binding Assay

This method is used to determine the affinity (Ki or KD) of an unlabeled drug (pilocarpine) for a receptor by measuring its ability to compete with and displace a radiolabeled ligand that has a known high affinity for the same receptor.

Objective: To determine the dissociation constant (KD) or inhibition constant (Ki) of pilocarpine for muscarinic acetylcholine receptors.

Materials:

-

Tissue Source: Homogenized tissue expressing the target receptor (e.g., ciliary muscle, canine atrial tissue, or CHO cells transfected with human M3 receptors).[10]

-

Radioligand: A high-affinity muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).[10][11]

-

Test Ligand: Pilocarpine hydrochloride solutions of varying concentrations.

-

Buffers: Ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors), binding buffer.

-

Instrumentation: Polytron homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation: Dissected tissue is minced and homogenized in ice-cold lysis buffer. The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The membrane pellet is washed and resuspended in a suitable binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford).

-

Competition Assay: A fixed amount of membrane protein is incubated in reaction tubes with a constant, low concentration of the radioligand (e.g., 400 pM [3H]-NMS).[10]

-

A range of concentrations of the competitor ligand (pilocarpine, e.g., 1 nM to 1 mM) is added to the tubes.[10]

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined from tubes containing a high concentration of a potent unlabeled antagonist (e.g., atropine). The specific binding at each pilocarpine concentration is calculated. The data are plotted as percent specific binding versus log[pilocarpine]. The IC50 (concentration of pilocarpine that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Visualizations: Pathways and Workflows

Pilocarpine's Ocular Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by pilocarpine binding to M3 muscarinic receptors in the ciliary muscle.

Caption: Pilocarpine's signaling cascade in the ciliary muscle.

Experimental Workflow for Receptor Affinity Determination

The diagram below outlines the key steps in a typical radioligand competition binding assay.

References

- 1. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]

- 2. Pilocarpine - Wikipedia [en.wikipedia.org]

- 3. reviewofoptometry.com [reviewofoptometry.com]

- 4. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]

- 5. Pilocarpine use in glaucoma | PPTX [slideshare.net]

- 6. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Pilocarpine-Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pilocarpine modulates the cellular electrical properties of mammalian hearts by activating a cardiac M3 receptor and a K+ current - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Technical Deep Dive into Long-Acting Pilocarpine Formulations for Glaucoma Management

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of long-acting pilocarpine formulations, offering a comparative analysis of their efficacy, physicochemical properties, and the experimental methodologies used in their evaluation. Pilocarpine, a cornerstone in glaucoma therapy, faces challenges with conventional eye drop formulations due to poor bioavailability and the need for frequent administration, leading to patient non-compliance.[1] Sustained-release systems aim to overcome these limitations by providing prolonged drug delivery, thereby enhancing therapeutic outcomes.

Overview of Long-Acting Formulations

Various advanced drug delivery systems have been developed to prolong the ocular residence time and provide controlled release of pilocarpine. These include polymeric nanoparticles, ocular inserts, in situ hydrogels, and prodrugs. Each approach offers unique advantages in terms of drug loading, release kinetics, and patient convenience.

Polymeric Nanoparticles

Nanoparticle formulations encapsulate pilocarpine within a polymeric matrix, allowing for sustained drug release.[1] Common polymers used include the biodegradable poly(D,L-lactic-co-glycolic acid) (PLGA) and mucoadhesive polymers like chitosan and Carbopol.[1][2] These systems can enhance bioavailability and prolong the drug's effect compared to conventional eye drops.[1]

Ocular Inserts

Ocular inserts are solid or semisolid devices placed in the conjunctival sac that release the drug over an extended period.[3] A notable example from the 1970s is the Ocusert®, which provided a week-long release of pilocarpine.[4] More recent developments have focused on biodegradable and more comfortable insert designs.

In Situ Hydrogels

In situ gelling systems are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as temperature or pH. These hydrogels can provide sustained drug release for an extended period.[5][6][7]

Prodrugs

The prodrug approach involves chemically modifying the pilocarpine molecule to enhance its lipophilicity and, consequently, its corneal permeability.[8][9] Once absorbed, the prodrug is converted back to the active pilocarpine.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on long-acting pilocarpine formulations for easy comparison.

Table 1: Physicochemical Characteristics of Pilocarpine Formulations

| Formulation Type | Polymer/Vehicle | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| PLGA Nanoparticles | Poly(D,L-lactic-co-glycolic acid) | ~82.7 | ~57 | - | [1] |

| Chitosan/Carbopol Nanoparticles | Chitosan/Carbopol | ~294 | - | - | [2] |

| Eudragit RS 100 Nanoparticles | Eudragit® RS 100 | - | - | - | [11] |

| Gelucire 44/14 Lipid Nanoparticles | Gelucire® 44/14 | - | - | - | [11] |

| Niosomal Gel | Span 60 / Cholesterol | - | 93.26 ± 1.75 | 0.4% w/w | [12][13] |

| PEG-based Hydrogel | Poly(ethylene glycol) copolymer | - | ~74 | 2% w/v | [5] |

Table 2: In Vitro Release Profile of Long-Acting Pilocarpine Formulations

| Formulation Type | Release Medium | Duration | Cumulative Release (%) | Release Kinetics | Reference |

| PLGA Nanoparticles | Simulated Tear Fluid | - | Sustained release | - | [14] |

| Chitosan/Carbopol Nanoparticles | - | - | Slower than solution, gel, or liposomes | - | [2] |

| Niosomal Gel (Span 60/Cholesterol) | Simulated Lachrymal Fluid (pH 7.4) | 8 hours | 60.35 ± 1.87 | Non-Fickian diffusion | [12][13] |

| Modified Karaya Gum Ocusert (F4) | Phosphate Buffer Saline (pH 7.4) | 12 hours | 69.2 ± 1.36 | Korsmeyer-Peppas | |

| PEG-based Hydrogel | Simulated Tear Fluid | 8 days | 85-100 | Biphasic | |

| Xyloglucan Hydrogel (1.5% w/w) | - | 6 hours | Followed root-time kinetics | - | [6] |

Table 3: In Vivo Performance of Long-Acting Pilocarpine Formulations in Rabbit Models

| Formulation Type | Parameter | Result | Comparison | Reference |

| PLGA Nanoparticles | Miosis Duration | Increased by 40% | Compared to commercial eye drops | [14] |

| PLGA Nanoparticles | Total Miosis Response | Increased by ~68% | Compared to commercial eye drops | [14] |

| Chitosan/Carbopol Nanoparticles | Pupil Diameter | Significant long-lasting decrease | - | [2] |

| PEG-based Hydrogel | Pupillary Constriction | Sustained for 24 hours | 3 hours for aqueous solution (8-fold increase) | [5] |

| Niosomal Gel (G2) | Relative Bioavailability (IOP lowering) | 2.64 times higher | Compared to marketed Pilopine HS® gel | [12][13] |

| Xyloglucan Hydrogel (1.5% w/w) | Miotic Response | Similar enhancement | Compared to 25% w/w Pluronic F127 gel | [6] |

Table 4: Corneal Permeability of Pilocarpine Prodrugs

| Prodrug Type | Permeability Coefficient (cm/sec) | Comparison to Pilocarpine | Reference |

| O,O'-(1,4-Xylylene) bispilocarpic acid diesters | 6.5-20.2 x 10⁻⁶ | Pilocarpine: 2.8 x 10⁻⁶ | [9] |

| Pilocarpic acid benzyl diesters (O-propionyl and O-valeryl) | - | Several-fold improvement at pH 7.65 | [15] |

| O,O'-(1,4-xylylene) bispilocarpic acid diesters (diacetyl, dipropionyl, and divaleryl) | - | Several-fold improvement at pH 7.65 | [15] |

Pilocarpine's Mechanism of Action and Signaling Pathway

Pilocarpine is a cholinergic agonist that primarily targets M3 muscarinic acetylcholine receptors.[3][16] Its intraocular pressure (IOP) lowering effect is mediated through two main pathways in the eye.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of pilocarpine-loaded chitosan/Carbopol nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pilocarpine - Wikipedia [en.wikipedia.org]

- 4. In vitro characterization of a controlled-release ocular insert for delivery of brimonidine tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and evaluation of novel fast forming pilocarpine-loaded ocular hydrogels for sustained pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In situ gelling xyloglucan formulations for sustained release ocular delivery of pilocarpine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sustained release ophthalmic formulations of pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved corneal pilocarpine permeability with O,O'-(1,4-xylylene) bispilocarpic acid ester double prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pilocarpine prodrugs. II. Synthesis, stability, bioconversion, and physicochemical properties of sequentially labile pilocarpine acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and characterization of polymeric and lipid nanoparticles of pilocarpine HCl for ocular application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formulation and investigation of pilocarpine hydrochloride niosomal gels for the treatment of glaucoma: intraocular pressure measurement in white albino rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Different effects of pH on the permeation of pilocarpine and pilocarpine prodrugs across the isolated rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]

The Safety and Toxicological Profile of Piloplex: A Technical Guide for Researchers

An important clarification: Initial investigations into the safety and toxicology of "Piloplex polymer" have revealed that "this compound" is not a polymer but a homeopathic remedy. The product, "Organon this compound Drop," is formulated to alleviate symptoms associated with piles (hemorrhoids). This guide, therefore, deviates from the analysis of a synthetic polymer to provide a comprehensive safety and toxicological overview of this homeopathic preparation and its constituent ingredients for an audience of researchers, scientists, and drug development professionals.

The safety assessment of homeopathic remedies differs significantly from that of conventional pharmaceuticals or synthetic polymers. Homeopathic products rely on the principle of using highly diluted substances that, in a non-diluted form, might produce symptoms similar to those being treated. The high degree of dilution is believed to minimize the risk of adverse effects. Consequently, conventional toxicological data such as LD50 values and detailed mechanistic pathways are often unavailable or not applicable in the same way as they are for chemical compounds.

This guide will provide an in-depth analysis of the known safety and toxicological information for each ingredient in Organon this compound Drop, based on available scientific literature, traditional use, and toxicological reports.

Principles of Homeopathic Safety Evaluation

The safety of homeopathic products is generally considered high due to the extreme dilutions of the active ingredients. Toxic substances, when present, are often diluted to levels well below what would be considered hazardous in conventional toxicology. Manufacturing processes for homeopathic products are expected to adhere to international guidelines to prevent errors in dilution that could lead to higher, potentially toxic concentrations.

While extensive preclinical toxicology studies, as conducted for new chemical entities, are not typical for homeopathic remedies, the safety of their ingredients is often supported by a long history of use in traditional and homeopathic medicine. When toxicological studies are performed, they often focus on the undiluted or less diluted forms of the ingredients.

General Workflow for Safety Assessment of a Homeopathic Product

The following diagram illustrates a generalized workflow for the safety and toxicological assessment of a homeopathic product, from ingredient identification to post-market surveillance.

Caption: Generalized workflow for the safety assessment of a homeopathic product.

Ingredient Safety and Toxicology Profile

The Organon this compound Drop is a hydroalcoholic solution containing a combination of the following homeopathic ingredients.[[“]][2]

Table 1: Summary of Ingredients in Organon this compound Drop

| Ingredient | Common Name | Family |

| Aesculus Hippocastanum | Horse Chestnut | Hippocastanaceae |

| Collinsonia Canadensis | Stone Root | Lamiaceae |

| Hamamelis Virginiana | Witch Hazel | Hamamelidaceae |

| Paeonia Officinalis | Common Peony | Paeoniaceae |

| Sulphur | Sulfur | - |

| Ratanhia | Rhatany | Krameriaceae |

| Geranium Maculatum | Spotted Cranesbill | Geraniaceae |

| Cynodon Dactylon | Bermuda Grass | Poaceae |

| Acidum Nitricum | Nitric Acid | - |

Aesculus Hippocastanum (Horse Chestnut)

-

Traditional Use: The seed extract of Aesculus hippocastanum is widely used for chronic venous insufficiency, varicose veins, and hemorrhoids.

-

Active Constituents: The primary active component is a mixture of triterpene saponins known as aescin.

-

Toxicology of Raw Material: Raw horse chestnut seeds, bark, flowers, and leaves are toxic if ingested due to the presence of esculin, a poisonous glycoside.[3] Symptoms of poisoning can include gastrointestinal distress, vomiting, diarrhea, muscle twitching, weakness, and in severe cases, paralysis.[3][4] One case report detailed the development of atrial fibrillation, as well as hepatic and pancreatic toxicity, following the ingestion of horse chestnut seeds.[5][6]

-

Toxicology of Processed Extracts: Standardized extracts of horse chestnut, where the toxic esculin has been removed, are generally considered safe for short-term use.[3] The primary reported adverse effects from these extracts are typically mild and include dizziness, headache, stomach upset, and itching.[3][4] In animal studies, even high doses of certain horse chestnut-derived compounds were found to be relatively harmless.[[“]]

-

Quantitative Data:

-

An acute oral toxicity study in rats for an Aesculus hippocastanum extract containing ethanol reported an LD50 of 6200 mg/kg.[8]

-

Another source reports an oral LD50 in rats of 2150 mg/kg and a subcutaneous LD50 of 150 mg/kg for the fruit powder.[9]

-

For a horse chestnut seed extract, a NOAEL (No-Observed-Adverse-Effect-Level) in a chronic rat study was reported to be between 8000 - 10,000 mg/kg.[10]

-

-

Homeopathic Context: In homeopathic preparations, Aesculus hippocastanum is highly diluted, which is expected to eliminate the risk of esculin poisoning.

Collinsonia Canadensis (Stone Root)

-

Traditional Use: Traditionally used for conditions related to the pelvic region, such as hemorrhoids and constipation.[11]

-

Toxicology: There is limited formal toxicological data available for Collinsonia canadensis. It is generally considered safe when used in moderation.[12]

-

Adverse Effects: Large doses might cause dizziness, nausea, painful urination, and stomach irritation.[13][14] Due to a lack of safety information, its use is not recommended in pregnant or breastfeeding individuals.[12][13]

Hamamelis Virginiana (Witch Hazel)

-

Traditional Use: Commonly used topically for skin conditions and orally for diarrhea and symptoms of varicose veins and hemorrhoids.[15]

-

Active Constituents: Contains tannins, which have astringent properties.

-

Toxicology:

-

Oral: Internal use of extracts is generally not recommended due to the high tannin content, which can cause stomach upset, nausea, vomiting, and constipation.[15][16] There is also a theoretical risk of hepatic damage if significant amounts of tannins are absorbed.[16]

-

Topical: Allergic contact dermatitis has been reported from topical applications.[16] In vitro studies have shown that witch hazel extracts can be mildly cytotoxic to skin cells at high concentrations.[[“]]

-

-

Safety in Cosmetics: The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Hamamelis virginiana-derived ingredients are safe in cosmetics when formulated to be non-irritating and non-sensitizing.[17]

Paeonia Officinalis (Common Peony)

-

Traditional Use: The roots and flowers have been used in European and Chinese herbal medicine for a variety of ailments, including rheumatic pains, gastrointestinal spasms, and menstrual disorders.

-

Active Constituents: Contains the compound paeonol, which is responsible for its toxic properties.[18]

-

Toxicology: Paeonia officinalis is considered to have a mild level of toxicity in its undiluted form.[18]

-

Quantitative Data: An acute oral toxicity study of an aqueous extract of Paeonia officinalis root in rats showed no mortality up to a dose of 2000 mg/kg, suggesting it is safe at these levels under the tested conditions.[20][21]

-

Safety in Pregnancy: Its use during pregnancy is generally not recommended.

Sulphur (Sulfur)

-

Homeopathic Use: In homeopathy, sulfur is used for a wide range of conditions, particularly skin ailments characterized by itching and burning.

-

Toxicology:

-

Topical: When applied to the skin, sulfur is generally considered safe for short-term use in concentrations up to 10%. It may cause dry skin.

-

Oral: There is insufficient reliable information on the safety of oral sulfur ingestion. In its homeopathic, highly diluted form, it is considered non-toxic.[11]

-

Inhalation: Inhalation of sulfur in its gaseous phase can cause irritation to the eyes and throat in animals.[22]

-

-

"Sulfa" Allergy: An allergy to "sulfa" drugs (sulfonamides) is not the same as an allergy to elemental sulfur.

Ratanhia (Krameria lappacea)

-

Traditional Use: Traditionally used as an astringent for inflammation of the mouth and throat, and for diarrhea.

-

Toxicology: Specific toxicological data for Ratanhia is not extensively available in the provided search results. As with many tannin-containing herbs, excessive oral use could potentially lead to gastrointestinal irritation.

Geranium Maculatum (Spotted Cranesbill)

-

Traditional Use: Used by Native Americans to treat diarrhea and open sores.[23]

-

Toxicology: Geranium maculatum is considered non-toxic to humans.[24] Accidental ingestion is unlikely to cause harm.[24] There is not enough reliable information to definitively determine its safety or potential side effects when used as a medicine, and its use during pregnancy and breastfeeding is not recommended due to a lack of data.[25] The plant is reported to be deer and rabbit resistant.[26]

Cynodon Dactylon (Bermuda Grass)

-

Traditional Use: Used in traditional medicine as a diuretic, antiseptic, and astringent.[27]

-

Toxicology: Cynodon dactylon is largely considered safe for humans.[28] However, under certain environmental conditions, such as drought, it can produce hydrocyanic acid (prussic acid), making it potentially toxic to livestock.[27][29] It can also cause photosensitization in animals.[29] The pollen is a known major cause of hay fever.[27]

Acidum Nitricum (Nitric Acid)

-

Homeopathic Use: In homeopathy, Acidum nitricum is used for conditions involving fissures, ulcers, and sharp, splinter-like pains.[30]

-

Toxicology of Undiluted Form: Concentrated nitric acid is a highly corrosive and toxic substance.[31] It can cause severe skin and eye burns, and inhalation can be fatal.[31][32]

-

Homeopathic Context: In its homeopathic preparation, nitric acid is extremely diluted, which is believed to render it safe and non-toxic.[2] It is generally considered safe for use during pregnancy in its homeopathic form, under the guidance of a healthcare professional.[2]

Summary of Quantitative Toxicological Data

The available quantitative toxicological data for the ingredients of Organon this compound Drop, primarily from studies on their non-homeopathic forms, is limited. The following table summarizes the located data.

Table 2: Available Quantitative Toxicological Data for Ingredients of Organon this compound Drop

| Ingredient | Test Type | Species | Route | Value | Reference |